molecular formula C21H36O2Rh B3131008 Acetylacetonatobis(cyclooctene)rhodium(I) CAS No. 34767-55-0

Acetylacetonatobis(cyclooctene)rhodium(I)

Cat. No.: B3131008
CAS No.: 34767-55-0
M. Wt: 423.4 g/mol
InChI Key: PNMZHAUBWDEWCR-DVACKJPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylacetonatobis(cyclooctene)rhodium(I) is a useful research compound. Its molecular formula is C21H36O2Rh and its molecular weight is 423.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Acetylacetonatobis(cyclooctene)rhodium(I), also known as CID 11235539, is a coordination compound of rhodium. It is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactant molecules in the chemical reactions it catalyzes.

Mode of Action

As a catalyst, Acetylacetonatobis(cyclooctene)rhodium(I) works by lowering the activation energy of the reaction and providing an alternative reaction pathway. It interacts with the reactant molecules, forming temporary bonds that allow the reaction to proceed more efficiently . The exact nature of these interactions can vary depending on the specific reaction being catalyzed.

Biochemical Pathways

The biochemical pathways affected by Acetylacetonatobis(cyclooctene)rhodium(I) are those of the chemical reactions it catalyzesInstead, it speeds up the reaction rate, allowing the reaction to reach equilibrium more quickly .

Result of Action

The primary result of the action of Acetylacetonatobis(cyclooctene)rhodium(I) is the acceleration of the chemical reactions it catalyzes. By lowering the activation energy and providing an alternative reaction pathway, it allows these reactions to proceed more quickly and efficiently .

Properties

InChI

InChI=1S/2C8H14.C5H8O2.Rh/c2*1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h2*1-2H,3-8H2;3,6H,1-2H3;/b;;4-3-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMZHAUBWDEWCR-DVACKJPTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.C1CCC[CH][CH]CC1.C1CCC[CH][CH]CC1.[Rh]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/O.C1CCC[CH][CH]CC1.C1CCC[CH][CH]CC1.[Rh]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2Rh
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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